molecular formula C21H25BrN7NaO14P2 B13925016 8-Br-NAD+ sodium

8-Br-NAD+ sodium

Cat. No.: B13925016
M. Wt: 764.3 g/mol
InChI Key: OVUYJZJQRPYGFH-XKJOWHJHSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves the bromination of nicotinamide adenine dinucleotide. The reaction typically requires a brominating agent such as N-bromosuccinimide in an appropriate solvent under controlled conditions . The product is then purified through crystallization or lyophilization to obtain the sodium salt form .

Industrial Production Methods

Industrial production of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-nicotinamide-adenine-dinucleotide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves its role as a substrate for enzymes such as ADP-ribosyl cyclase. This enzyme converts it into cyclic ADP-ribose, which acts as a second messenger in various cellular processes . The compound also participates in redox reactions, influencing cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is unique due to the presence of the bromine atom, which allows it to act as a specific substrate for certain enzymes. This makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways .

Properties

Molecular Formula

C21H25BrN7NaO14P2

Molecular Weight

764.3 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1

InChI Key

OVUYJZJQRPYGFH-XKJOWHJHSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+]

Origin of Product

United States

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